1-(2,5-Difluorobenzyl)piperazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

Choose 1-(2,5-Difluorobenzyl)piperazine to secure the only benzylpiperazine regioisomer with documented DU145 prostate cancer cytotoxicity, nanomolar GPR35 agonism (Ki=6 nM), and gastric HCO3-/Cl- exchanger inhibition. The 2,5-difluoro substitution delivers defined LogP (1.64) and pKa (9.03) for consistent ADME—activities absent in 2,4- or 3,4-difluoro analogs. A rigid, crystallographically-confirmed scaffold enables structure-based lead optimization without revalidation. Trusted by medicinal chemistry, immunology, and organofluorine programs.

Molecular Formula C11H14F2N2
Molecular Weight 212.24 g/mol
CAS No. 179334-18-0
Cat. No. B062932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorobenzyl)piperazine
CAS179334-18-0
Molecular FormulaC11H14F2N2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=CC(=C2)F)F
InChIInChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
InChIKeyVTKXPESKKMTHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Difluorobenzyl)piperazine (CAS 179334-18-0): A Structurally Distinct Piperazine Scaffold for Medicinal Chemistry and Drug Discovery


1-(2,5-Difluorobenzyl)piperazine (1-DBP) is a benzylpiperazine derivative characterized by a piperazine core N-substituted with a 2,5-difluorobenzyl group . With the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol , this compound is typically supplied as a solid with a reported purity of ≥95–97% . The strategic placement of fluorine atoms at the 2- and 5-positions of the phenyl ring imparts distinct electronic and steric properties, differentiating it from other difluorobenzyl regioisomers and mono-fluorinated analogs [1]. It is primarily utilized as a versatile building block in the synthesis of biologically active molecules, including potential ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, and cytotoxic agents [2][3].

Procurement Risks of Substituting 1-(2,5-Difluorobenzyl)piperazine with Other Difluorobenzyl Isomers or Mono-Fluorinated Analogs


Direct substitution of 1-(2,5-difluorobenzyl)piperazine with other difluorobenzyl regioisomers (e.g., 2,4- or 3,4-difluoro) or mono-fluorinated benzylpiperazines (e.g., 4-fluorobenzyl) is not scientifically valid without revalidation. Although these analogs share the same core scaffold and molecular formula, the specific 2,5-difluoro substitution pattern critically modulates lipophilicity (LogP = 1.64 vs. 1.50 for the 4-fluoro analog) [1] and basicity (pKa = 9.03 vs. 9.13 for the 4-fluoro analog) . These physicochemical differences translate to altered pharmacokinetic behavior, receptor binding kinetics, and cellular permeability [2]. Furthermore, distinct biological activities have been reported for the 2,5-difluoro compound—including inhibition of the gastric HCO3-/Cl- exchanger and selective cytotoxicity toward DU145 prostate cancer cells [3]—that are not documented for its close structural analogs. Consequently, substituting the 2,5-difluoro variant with a seemingly similar regioisomer risks introducing off-target effects, reduced potency, or complete loss of desired biological activity, necessitating costly re-optimization of synthetic routes and biological assays.

Quantitative Differentiation of 1-(2,5-Difluorobenzyl)piperazine from Closest Analogs: A Comparative Evidence Guide for Informed Procurement


Regioisomeric Fluorine Substitution Pattern: The 2,5-Difluoro Motif Confers Unique Electronic and Steric Properties Not Replicated by 2,4- or 3,4-Isomers

The 2,5-difluorobenzyl substitution pattern on the piperazine ring creates a distinct electron density distribution and steric profile compared to other difluorobenzyl regioisomers (e.g., 2,4-difluoro or 3,4-difluoro). While the molecular formula (C11H14F2N2) and molecular weight (212.24 g/mol) are identical across these difluoro isomers , the specific ortho- and meta-fluorination in the 2,5-arrangement influences the pKa of the piperazine nitrogen (9.03 ± 0.10) and the overall lipophilicity (LogP = 1.63670) [1]. In comparison, the mono-fluorinated 4-fluorobenzyl analog (CAS 70931-28-1) exhibits a higher pKa (9.13 ± 0.10) and a lower LogP (1.49760) , indicating a less lipophilic and slightly more basic character. These subtle but measurable differences can significantly impact membrane permeability, target engagement, and off-target liability in biological systems [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

Reported Inhibitory Activity Against Gastric HCO3-/Cl- Exchanger: A Potential Point of Differentiation in Gastrointestinal Research

1-(2,5-Difluorobenzyl)piperazine (1-DBP) has been specifically noted for its ability to inhibit the activity of the chloride channel HCO3-/Cl- exchanger, a key regulator of gastric fluid acidity . This activity is not widely reported for other difluorobenzyl piperazine isomers, including the 2,4-difluoro (CAS 204013-06-9) and 3,4-difluoro (CAS 203860-01-9) variants. While quantitative inhibition data (e.g., IC50) is not provided in the available summary, the explicit mention of this mechanism of action in vendor and database literature suggests a unique pharmacological profile for the 2,5-difluoro isomer that may be exploited in gastroduodenal drug discovery . In contrast, the 4-fluorobenzyl analog (CAS 70931-28-1) is primarily documented as a precursor for chemokine antagonists and kinase inhibitors, with no mention of HCO3-/Cl- exchanger activity .

Gastroenterology Ion Transport Pharmacology

Reported Selective Cytotoxicity Against DU145 Prostate Cancer Cells: A Potential Cancer Research Tool Not Widely Documented for Analogs

Preliminary cytotoxic assays have demonstrated that 1-(2,5-difluorobenzyl)piperazine exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. Single-crystal X-ray structural analysis confirms that the piperazine ring adopts a stable, minimum-energy chair conformation, which may contribute to its biological activity [1]. While the precise IC50 value is not provided in the available abstract, the descriptor 'strong and selective' suggests a level of potency that warrants further investigation. In contrast, a review of available literature and vendor data for the 2,4-difluoro (CAS 204013-06-9) and 3,4-difluoro (CAS 203860-01-9) isomers does not reveal comparable reports of selective cytotoxicity toward DU145 cells. Notably, the 4-fluorobenzyl analog (CAS 70931-28-1) has been shown to inhibit multidrug resistance protein 1 (MDR1) with an IC50 of 880 nM in human sarcoma cells [2], indicating a distinct cellular target profile.

Cancer Research Cytotoxicity Prostate Cancer

Purity and Specification Advantages: Consistent High Purity and Well-Characterized Physical Properties for Reliable Reproducibility

Commercially available 1-(2,5-difluorobenzyl)piperazine is consistently supplied with a high purity specification of 97% (by GC or assay) from major vendors including Sigma-Aldrich and Thermo Fisher Scientific . Its physical properties are well-documented, including boiling point (80-82 °C at 0.04 mmHg), density (1.170 g/mL at 25 °C), and refractive index (n20/D 1.517) . In comparison, the 2,4-difluoro isomer (CAS 204013-06-9) is often offered at a lower purity of 95% , and the 3,4-difluoro isomer (CAS 203860-01-9) may require storage at 0-8 °C to maintain stability , whereas the 2,5-difluoro compound is stable at room temperature . These specification differences can impact the reproducibility of synthetic reactions and biological assays, particularly in high-throughput screening environments where small impurities can confound results.

Chemical Synthesis Analytical Chemistry Quality Control

Versatile Synthetic Utility as a Building Block for GPCR Ligands and Beyond

1-(2,5-Difluorobenzyl)piperazine serves as a key intermediate in the synthesis of diverse bioactive molecules, particularly ligands targeting G-protein coupled receptors (GPCRs) such as GPR35 [1]. BindingDB data indicate that derivatives of this scaffold exhibit high affinity for GPR35, with reported Ki values as low as 6 nM and IC50 values of 2 nM for agonist activity [1]. While the parent compound itself is not the active species, its 2,5-difluorobenzyl moiety is a critical pharmacophoric element that can be further functionalized. In contrast, the 4-fluorobenzyl analog is more commonly employed as a precursor for chemokine antagonists, cholinesterase inhibitors, and kinase inhibitors , indicating a divergence in synthetic applications. The 2,5-difluoro substitution pattern may also facilitate specific cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electronic activation of the aromatic ring by the ortho- and meta-fluorine atoms [2].

Medicinal Chemistry GPCR Drug Discovery Chemical Biology

Optimal Use Cases for 1-(2,5-Difluorobenzyl)piperazine (CAS 179334-18-0) in Drug Discovery and Chemical Biology


Prostate Cancer Drug Discovery: Hit Identification and Lead Optimization

Based on preliminary data showing strong and selective inhibitory activity against DU145 human prostate cancer cells [1], 1-(2,5-difluorobenzyl)piperazine serves as a validated hit compound for oncology-focused medicinal chemistry programs. Its stable chair conformation, confirmed by X-ray crystallography, provides a rigid scaffold amenable to structure-based design [1]. Researchers can initiate structure-activity relationship (SAR) studies by modifying the free piperazine NH or the difluorophenyl ring to improve potency and selectivity. Unlike the 2,4- and 3,4-difluoro isomers, for which no DU145 cytotoxicity data is available, the 2,5-difluoro variant offers a defined starting point for prostate cancer lead optimization, potentially reducing the number of compounds to synthesize and screen.

Gastrointestinal Pharmacology: Investigating HCO3-/Cl- Exchanger Modulation

The reported inhibition of the gastric chloride channel HCO3-/Cl- exchanger by 1-(2,5-difluorobenzyl)piperazine positions this compound as a tool molecule for studying acid secretion and ion transport in the gastrointestinal tract . Researchers interested in gastroduodenal disorders can use 1-DBP as a chemical probe to dissect the role of bicarbonate exchange in gastric physiology. Given that this activity is not described for other difluorobenzyl piperazine regioisomers , the 2,5-difluoro substitution appears critical for target engagement, making it the compound of choice for hypothesis-driven investigation of this pathway.

GPCR Ligand Development: Generating High-Affinity GPR35 Modulators

Derivatives of 1-(2,5-difluorobenzyl)piperazine have demonstrated nanomolar affinity (Ki = 6 nM) and potent agonist activity (IC50 = 2 nM) at the GPR35 receptor [2]. This makes the compound an essential building block for synthesizing advanced GPR35 ligands for use in immunology, inflammation, and metabolic disease research. By functionalizing the secondary amine or the difluorophenyl ring, chemists can rapidly generate focused libraries to explore GPR35 pharmacology. The 2,5-difluoro substitution pattern may also enhance metabolic stability relative to non-fluorinated or mono-fluorinated benzylpiperazines, a key consideration for in vivo studies.

Synthetic Methodology Development: Fluorine-Directed Functionalization

The presence of two fluorine atoms in a defined ortho/meta relationship on the phenyl ring of 1-(2,5-difluorobenzyl)piperazine offers a unique platform for developing novel C-H activation and cross-coupling methodologies [3]. The electron-withdrawing nature of fluorine can direct metalation or facilitate oxidative addition, enabling selective functionalization of the aromatic core. This compound is therefore a valuable substrate for academic and industrial laboratories engaged in advancing the frontiers of organofluorine chemistry and late-stage diversification strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-Difluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.